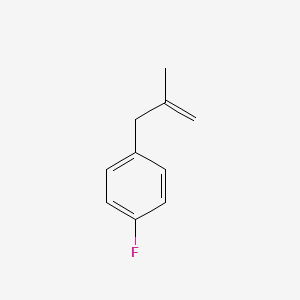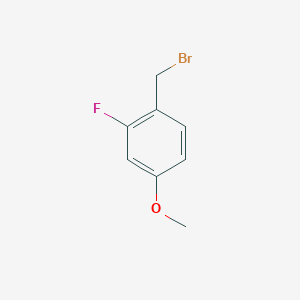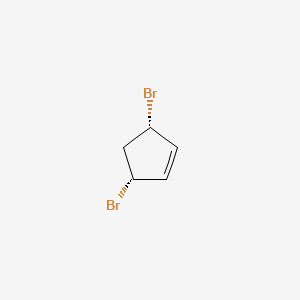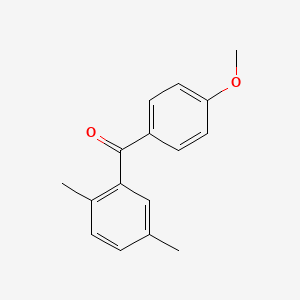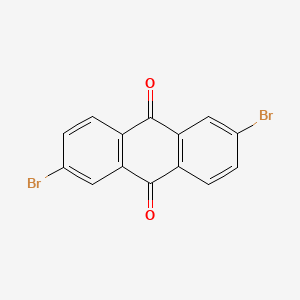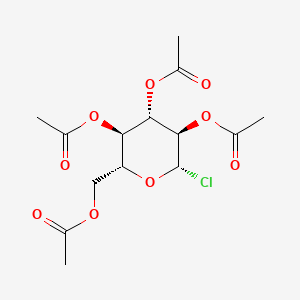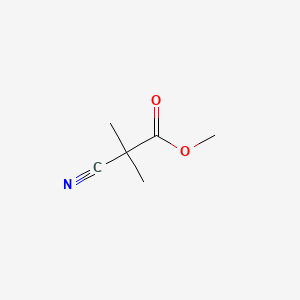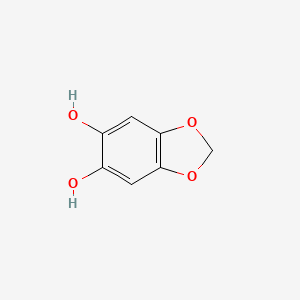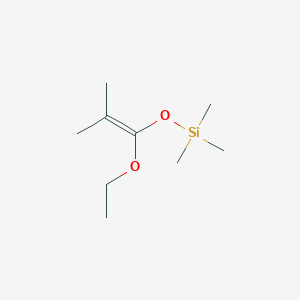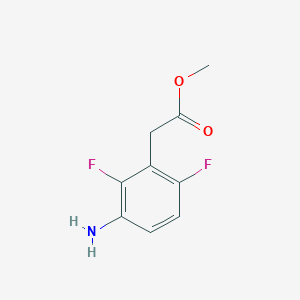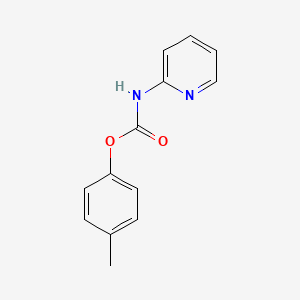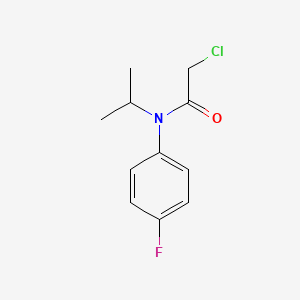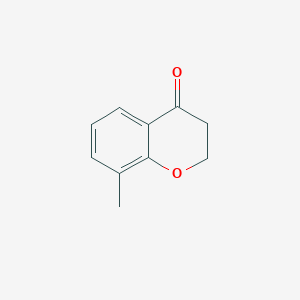
8-Methylchroman-4-on
Übersicht
Beschreibung
8-Methylchroman-4-one is a heterocyclic compound that belongs to the class of chromanones It is characterized by a benzene ring fused to a dihydropyran ring, with a methyl group attached at the eighth position
Wissenschaftliche Forschungsanwendungen
8-Methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of cosmetics and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
Target of Action
8-Methylchroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .
Mode of Action
It’s known that the absence of a double bond in 8-methylchroman-4-one between c-2 and c-3 results in significant variations in biological activities .
Biochemical Pathways
8-Methylchroman-4-one is associated with diverse biological activities. It has been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities
Result of Action
The molecular and cellular effects of 8-Methylchroman-4-one’s action are diverse due to its wide range of biological activities. For example, it has been used as an active compound in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair, and for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
Biochemische Analyse
Biochemical Properties
8-Methylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 8-Methylchroman-4-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 8-Methylchroman-4-one interacts with tumor necrosis factor-alpha (TNF-α) inhibitors, which are involved in inflammatory responses .
Cellular Effects
8-Methylchroman-4-one exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Methylchroman-4-one can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
The molecular mechanism of action of 8-Methylchroman-4-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 8-Methylchroman-4-one binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is crucial for its inhibitory effect on acetylcholinesterase activity. Additionally, 8-Methylchroman-4-one can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methylchroman-4-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 8-Methylchroman-4-one is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that 8-Methylchroman-4-one can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative stress .
Dosage Effects in Animal Models
The effects of 8-Methylchroman-4-one vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, 8-Methylchroman-4-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and impaired organ function .
Metabolic Pathways
8-Methylchroman-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the modulation of oxidative stress responses. 8-Methylchroman-4-one can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased detoxification of reactive oxygen species. Additionally, this compound can influence the levels of metabolites involved in energy production, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .
Transport and Distribution
The transport and distribution of 8-Methylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and facilitated transport mechanisms. Once inside the cell, 8-Methylchroman-4-one can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that 8-Methylchroman-4-one tends to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
8-Methylchroman-4-one exhibits specific subcellular localization, which is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress responses and energy metabolism. The subcellular localization of 8-Methylchroman-4-one is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For 8-Methylchroman-4-one, the reaction involves the use of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions .
Industrial Production Methods: Industrial production of 8-Methylchroman-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromones.
Reduction: Reduction reactions can convert it to chroman derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using aluminum chloride as a catalyst.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted chromanones depending on the substituents used.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methyl group at the eighth position.
Chromone: Contains a double bond between C2 and C3, unlike chromanones.
Flavanone: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 8-Methylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromanones and chromones. Its methyl group at the eighth position enhances its lipophilicity and potentially its bioavailability .
Eigenschaften
IUPAC Name |
8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHXFIRIHICKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457172 | |
| Record name | 8-methylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-56-2 | |
| Record name | 8-methylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the 8-methylchroman-4-ones identified in Polygonatum verticillatum and what is their potential biological activity?
A1: Two 8-methylchroman-4-one derivatives were isolated from the rhizomes of Polygonatum verticillatum: 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one and 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one []. These compounds share a core chroman-4-one structure with variations in the substituents at the 3-position. The presence of hydroxyl groups and a methoxybenzyl group are notable structural features.
Q2: How were the 8-methylchroman-4-one derivatives from Polygonatum verticillatum quantified?
A2: A validated ultrahigh-performance liquid chromatography diode array detector quadrupole time-of-flight (UHPLC-DAD/QTOF) method was developed for the identification and quantification of 8-methylchroman-4-one derivatives in Polygonatum verticillatum extracts and fractions []. This method offered high sensitivity and accuracy for determining the concentration of these compounds in plant material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


